3-nitro-N-(pyridin-4-ylmethyl)benzamide
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Overview
Description
3-nitro-N-(pyridin-4-ylmethyl)benzamide is an organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound consists of a benzamide core substituted with a nitro group at the third position and a pyridin-4-ylmethyl group at the nitrogen atom. The presence of both electron-withdrawing and electron-donating groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(pyridin-4-ylmethyl)benzamide typically involves the following steps:
Nitration of Benzamide: The nitration of benzamide is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the third position of the benzamide ring.
Formation of Pyridin-4-ylmethylamine: Pyridin-4-ylmethylamine is synthesized separately through the reduction of pyridine-4-carboxaldehyde using a reducing agent such as sodium borohydride.
Coupling Reaction: The final step involves the coupling of 3-nitrobenzamide with pyridin-4-ylmethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(pyridin-4-ylmethyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The benzamide moiety can undergo oxidation reactions to form corresponding carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Reduction: 3-amino-N-(pyridin-4-ylmethyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 3-nitrobenzoic acid derivatives.
Scientific Research Applications
3-nitro-N-(pyridin-4-ylmethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly histone deacetylases, which play a role in gene expression.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with nonlinear optical properties for optical signal processing applications.
Mechanism of Action
The mechanism of action of 3-nitro-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of histone deacetylases, leading to changes in gene expression. Additionally, it can inhibit chitin synthase, an enzyme essential for fungal cell wall synthesis, thereby exhibiting antifungal properties. The compound’s ability to induce apoptosis in cancer cells is also a significant aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-(pyridin-4-ylmethyl)benzamide: Similar structure but with a methyl group instead of a nitro group.
3-nitro-N-(pyridin-3-ylmethyl)benzamide: Similar structure but with the pyridinyl group at a different position.
Uniqueness
3-nitro-N-(pyridin-4-ylmethyl)benzamide is unique due to the presence of both a nitro group and a pyridin-4-ylmethyl group, which confer distinct electronic properties and reactivity
Properties
IUPAC Name |
3-nitro-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-13(15-9-10-4-6-14-7-5-10)11-2-1-3-12(8-11)16(18)19/h1-8H,9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUYOTXFBZZMCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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